molecular formula C13H17N3 B8762690 4-(1-isobutyl-1H-pyrazol-4-yl)aniline

4-(1-isobutyl-1H-pyrazol-4-yl)aniline

Cat. No. B8762690
M. Wt: 215.29 g/mol
InChI Key: RQJXYQUDQNWPCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-isobutyl-1H-pyrazol-4-yl)aniline is a useful research compound. Its molecular formula is C13H17N3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1-isobutyl-1H-pyrazol-4-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-isobutyl-1H-pyrazol-4-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

4-[1-(2-methylpropyl)pyrazol-4-yl]aniline

InChI

InChI=1S/C13H17N3/c1-10(2)8-16-9-12(7-15-16)11-3-5-13(14)6-4-11/h3-7,9-10H,8,14H2,1-2H3

InChI Key

RQJXYQUDQNWPCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)C2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 4-bromoaniline (406 mg, 2.362 mmol), 1-isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (650 mg, 2.60 mmol), [1,1′-bis(diphenylphosphino) ferrocene]dichloropalladium(II), complex with dichloromethane (57.9 mg, 0.071 mmol) and sodium carbonate (526 mg, 4.96 mmol) in a 6:2:1 mixture of tetrahydrofuran/water/methanol (12 ml) in a microwave vial was subjected to three vacuum/nitrogen purge cycles. The vial was sealed and heated in an oil bath at 85° C. overnight. The mixture was dissolved in a mixture of ethyl acetate (45 ml) and water (20 ml), and the separated aqueous layer was extracted with ethyl acetate (20 ml). The combined organic layers were washed with brine (20 ml), dried with magnesium sulfate, filtered and concentrated. Normal phase chromatography provided the title compound.
Quantity
406 mg
Type
reactant
Reaction Step One
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
57.9 mg
Type
reactant
Reaction Step One
Quantity
526 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
tetrahydrofuran water methanol
Quantity
12 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 4-bromoaniline (406 mg, 2.362 mmol), 1-isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (650 mg, 2.60 mmol), PdCl2(dppf)-dichloromethane adduct (57.9 mg, 0.071 mmol) and sodium carbonate (526 mg, 4.96 mmol) in a 6:2:1 mixture of tetrahydrofuran/methanol/water (12 ml) was taken through three vacuum/nitrogen purge cycles; and the reaction mixture was heated in an oil bath at 85° C. overnight. The mixture was diluted with ethyl acetate and water; the separated aqueous layer was extracted with ethyl acetate and the combined organic layers were washed with brine, dried with magnesium sulfate, filtered and concentrated. The residue was purified by normal phase chromatography to give the title compound.
Quantity
406 mg
Type
reactant
Reaction Step One
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
526 mg
Type
reactant
Reaction Step One
Quantity
57.9 mg
Type
catalyst
Reaction Step One
Name
tetrahydrofuran methanol water
Quantity
12 mL
Type
solvent
Reaction Step Two

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